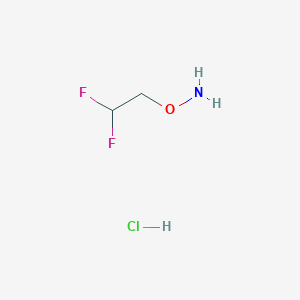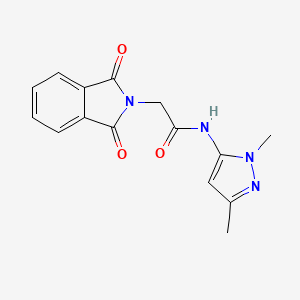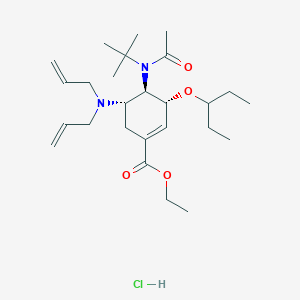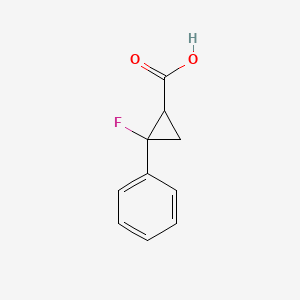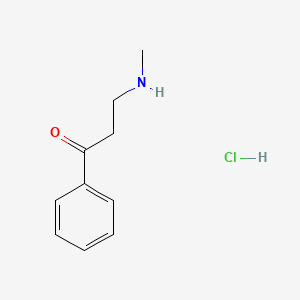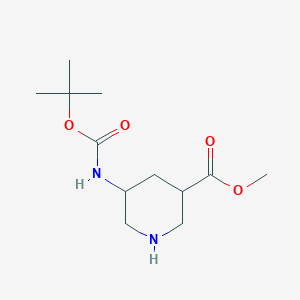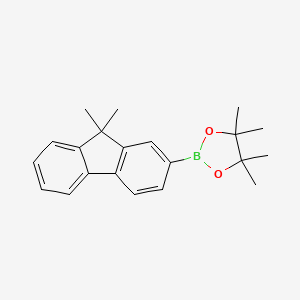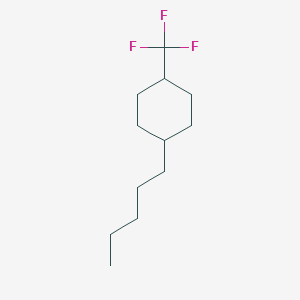
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane
Vue d'ensemble
Description
Trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane, also known as PTCH, is a chemical compound with the molecular formula C12H21F3 . It has a molecular weight of 222.29 . The IUPAC name for this compound is 1-pentyl-4-(trifluoromethyl)cyclohexane .
Molecular Structure Analysis
The InChI code for trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane is 1S/C12H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h10-11H,2-9H2,1H3/t10-,11- . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Photoinitiated Polymerization
- Application : A study by Masuda, Jonkheijm, Sijbesma, and Meijer (2003) focused on the polymerization of a disk-shaped molecule in cyclohexane, demonstrating the potential of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane in polymer chemistry. This research has implications for the development of new materials with specific molecular architectures (Masuda, Jonkheijm, Sijbesma, & Meijer, 2003).
Liquid Crystal Simulation
- Application : Yakovenko, Minko, Krömer, and Geiger (1994) conducted a computer simulation of a liquid crystal related to trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane, highlighting its relevance in understanding the dynamic properties of liquid crystals. This research contributes to the field of liquid crystal technology, which is crucial for display technologies and other applications (Yakovenko, Minko, Krömer, & Geiger, 1994).
Oxidation Reactions
- Application : Shul’pin, Süss-Fink, and Smith (1999) explored the oxidation of alkanes, including cyclohexane, in the presence of a manganese(IV) complex, revealing the potential of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane in catalytic oxidation processes. This has implications for organic synthesis and industrial chemical processes (Shul’pin, Süss-Fink, & Smith, 1999).
Chemical Synthesis
- Application : Research by Yu, Wang, Chen, Y. Wang, and Xu (2014) demonstrated the catalyzed oxidation of cyclohexene, providing a pathway to important compounds such as trans-1,2-cyclohexanediol. This study is significant for chemical synthesis and the production of key industrial chemicals (Yu, Wang, Chen, Wang, & Xu, 2014).
Molecular Interaction Studies
- Application : The work of Pickering, Seeber, Long, and Cronin (2005) on the crystal packing of Schiff-base derivatives of trans-1,3,5-triaminocyclohexane showcases the importance of weak intermolecular interactions in molecular science, relevant for understanding molecular structures and interactions (Pickering, Seeber, Long, & Cronin, 2005).
Polyimide Synthesis
- Application : Chen, Pei, Liu, and Fang (2013) investigated the synthesis of transparent polyimides from trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides, showing the potential of cyclohexane derivatives in producing high-performance materials (Chen, Pei, Liu, & Fang, 2013).
Coordination Complexes
- Application : Mathieson, Cooper, Pickering, Keller, Long, Newton, and Cronin (2009) demonstrated the use of cis,trans-1,3,5-triaminocyclohexane in the synthesis of coordination complexes, essential for the development of molecular clusters and architectures (Mathieson et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1-pentyl-4-(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMMFSZXNAUQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390473.png)
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390474.png)
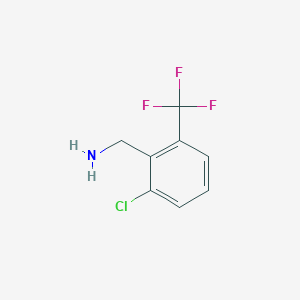
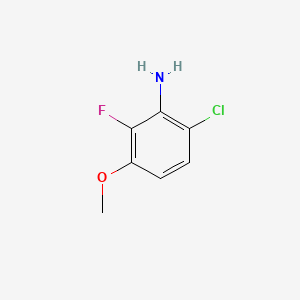
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390478.png)
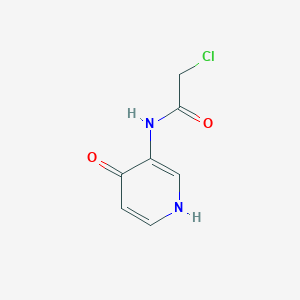
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)
